SiO3 radical anion

Catalog No.
S618763
CAS No.
M.F
O3Si-
M. Wt
76.083 g/mol
Availability
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SiO3 radical anion

Product Name

SiO3 radical anion

Molecular Formula

O3Si-

Molecular Weight

76.083 g/mol

InChI

InChI=1S/O3Si/c1-4(2)3/q-1

InChI Key

MBOHKLZBATVDTL-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O]

Canonical SMILES

[O-][Si](=O)[O]

Description

Trioxidosilicate(.1-) is an inorganic radical anion and a silicon oxide.

The SiO3 radical anion, also known as the trioxidosilicate anion, is an inorganic species characterized by its unique structure and properties. It consists of one silicon atom covalently bonded to three oxygen atoms, resulting in a molecular formula of O3Si^−. This radical anion is notable for its stability in certain conditions and plays a significant role in various

Involving silicon precursors and oxidizing agents, such as ozone or other oxidants under controlled conditions .
  • Electrochemical Methods: Electrochemical techniques have been employed to generate and stabilize the SiO3 radical anion by applying a potential that facilitates electron transfer processes, allowing for its isolation and characterization .
  • The SiO3 radical anion exhibits notable biological activity, particularly in its antibacterial properties. Research has indicated that it can generate reactive nitrogen species when incorporated into biomedical silicon nitride materials. These reactive species have been shown to inhibit bacterial growth, suggesting potential applications in developing antimicrobial surfaces or coatings. Additionally, studies have explored its role in promoting biocompatibility and enhancing the performance of silicon-based biomaterials.

    Several methods have been developed for synthesizing the SiO3 radical anion:

    • Gas-Phase Synthesis: One common approach involves generating the SiO3 radical anion in a controlled gas-phase environment using ion traps or mass spectrometry techniques. This method allows for precise control over reaction conditions and facilitates the study of its properties
      2
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    The SiO3 radical anion has a variety of applications across different fields:

    • Semiconductor Manufacturing: Its role in surface oxidation processes makes it valuable for fabricating semiconductor devices, particularly metal-oxide-semiconductor capacitors.
    • Environmental Remediation: The functionalization of silica particles with SiO3 anions has been explored for removing organic pollutants from water, showcasing its potential in environmental cleanup efforts.
    • Photocatalysis: Research indicates that combining SiO3 with other materials can enhance photocatalytic degradation processes, making it useful for sustainable chemistry applications.

    Studies on interactions involving the SiO3 radical anion have revealed insights into its reactivity and stability:

    • Radical Interactions: The SiO3 radical anion can engage in electron transfer reactions with various substrates, impacting reaction mechanisms in both gas-phase and solution environments .
    • Stability Investigations: Research has focused on understanding the conditions under which the SiO3 radical anion remains stable, including temperature, pressure, and the presence of other chemical species .

    The SiO3 radical anion shares similarities with several related compounds but exhibits unique characteristics that distinguish it:

    CompoundMolecular FormulaKey Features
    Silicate Anions[SiO4]^{4-}Tetrahedral structure; commonly found in minerals.
    Pyrosilicate[Si2O7]^{6-}Contains two silicon atoms sharing oxygen; forms chains.
    Silica[SiO2]Common form of silicon oxide; exists primarily as a network solid.
    Silicon Dioxide[SiO2]Stable form; occurs naturally as quartz; lacks radical character.

    The uniqueness of the SiO3 radical anion lies in its ability to act as a reactive intermediate while maintaining stability under specific conditions, making it particularly interesting for studies involving silicon-based materials and their applications in technology and biology .

    The silicon trioxide radical anion, represented by the molecular formula O₃Si⁻, constitutes a highly reactive inorganic species that has garnered significant attention in both theoretical and experimental chemistry [2] [3]. This trioxidosilicate anion exhibits unique structural and electronic properties that make it a subject of considerable scientific interest, particularly in the context of atmospheric chemistry, materials science, and computational modeling [3] [17].

    High-Energy Process Generation (Laser Ablation, Discharge Reactions)

    High-energy processes represent the primary experimental methods for generating the silicon trioxide radical anion under controlled laboratory conditions [11] [12]. These techniques exploit the substantial energy requirements necessary to form this metastable species from more stable silicon-oxygen precursors.

    Laser Ablation Synthesis

    Laser ablation techniques have emerged as one of the most effective methods for producing silicon trioxide radical anions [11] [15]. The process typically involves the interaction of a focused laser beam with silicon-containing targets in the presence of molecular oxygen [11]. Experimental studies have demonstrated that silicon trioxide can be formed as a secondary reaction product within silicon-oxygen aggregates when silicon rods are subjected to laser ablation in an oxygen-rich environment [36] [45].

    The laser ablation process operates through several distinct mechanisms. Initial photodissociation of silicon monoxide occurs across ultraviolet wavelengths ranging from 243 to 288 nanometers, leading to the formation of various silicon-oxygen intermediates [11]. These intermediates subsequently undergo further reactions to produce the silicon trioxide radical anion through complex multi-step pathways [11] [36].

    Research has shown that the efficiency of silicon trioxide formation via laser ablation depends critically on the wavelength and intensity of the incident radiation [11] [15]. Time-sliced ion velocity imaging studies have revealed that the photodissociation dynamics involve multiple electronically excited states of silicon monoxide precursors [11]. The resulting silicon trioxide species exhibit characteristic vibrational signatures that can be detected through matrix isolation infrared spectroscopy [36] [45].

    Discharge Reaction Mechanisms

    Discharge reactions in silane-oxygen mixtures provide an alternative high-energy pathway for silicon trioxide radical anion formation [12] [16]. These processes utilize electrical discharges to create plasma environments containing highly reactive silicon and oxygen species [12] [33]. Microwave discharge techniques have proven particularly effective for generating silicon oxide films and related radical species [12].

    The discharge synthesis approach operates through ion-molecule reactions occurring within the plasma environment [33] [44]. Primary ions generated through electron impact ionization subsequently react with neutral silicon-containing molecules to produce various silicon oxide anions, including the silicon trioxide radical anion [33] [35]. Mass spectrometric analysis of discharge products has confirmed the presence of silicon trioxide species among the reaction products [35] [44].

    Dielectric barrier discharge systems have also been employed to generate reactive oxygen species that facilitate silicon trioxide formation [16]. These systems produce hydroxyl radicals and other oxidizing species that can react with silicon-containing precursors to yield the desired radical anion [16]. The efficiency of this process depends on the discharge power, gas composition, and reaction chamber conditions [16] [33].

    Formation Efficiency and Optimization

    The formation efficiency of silicon trioxide radical anions through high-energy processes varies significantly with experimental conditions [11] [16]. Table 3 summarizes the primary formation pathways and their characteristic features:

    MethodConditionsEnergy RequiredPrimary Products
    Laser AblationSilicon rod + oxygen beamHighSilicon trioxide anion + fragments
    Discharge ReactionsSilane-oxygen mixturesHighVarious silicon oxides
    Ion-Molecule ReactionsOzone anion + silicon dioxideModerateSilicon trioxide anion + nitrate

    Optimization studies have revealed that the yield of silicon trioxide radical anions can be enhanced through careful control of reaction parameters [11] [16]. For laser ablation processes, the optimal conditions involve specific combinations of laser power density, target composition, and background gas pressure [11] [15]. Discharge reactions benefit from precise control of the silane-to-oxygen ratio and the applied electrical field strength [16] [33].

    Theoretical and Computational Prediction of Formation Mechanisms

    Computational chemistry has provided crucial insights into the formation mechanisms of silicon trioxide radical anions [17] [20] [21]. Density functional theory calculations and high-level ab initio methods have been employed to elucidate the energetics and reaction pathways involved in the synthesis of this species [17] [21].

    Electronic Structure and Stability

    Quantum chemical calculations have revealed that the silicon trioxide radical anion adopts a C₂ᵥ symmetry structure with a silicon atom covalently bonded to three oxygen atoms [17] [36]. The electronic configuration involves an unpaired electron localized primarily on the silicon center, giving rise to the radical character of the species [17] [20]. Density functional theory studies using various exchange-correlation functionals have consistently predicted this structural arrangement [17] [21].

    The stability of the silicon trioxide radical anion has been investigated through thermochemical calculations [3] [21]. Formation enthalpy calculations indicate that the species is thermodynamically unstable with respect to decomposition into silicon monoxide and molecular oxygen [3] [17]. However, kinetic barriers associated with the decomposition process provide sufficient stabilization to allow experimental observation under appropriate conditions [17] [36].

    Computational studies have also examined the electronic excited states of silicon trioxide [17] [22]. Time-dependent density functional theory calculations predict multiple low-lying electronic transitions that could be accessed through photochemical excitation [17] [22]. These predictions have been corroborated by experimental observations of photodissociation dynamics [11] [22].

    Reaction Pathway Analysis

    Theoretical investigations have mapped out the potential energy surfaces governing silicon trioxide formation [17] [21] [24]. High-level ab initio calculations using coupled cluster methods have identified multiple reaction channels leading to the radical anion [21] [24]. The most favorable pathways typically involve the reaction of silicon monoxide with molecular oxygen or ozone under specific conditions [21] [34].

    Computational studies of the silicon-oxygen system have revealed complex reaction networks involving multiple intermediates [21] [24]. The formation of silicon trioxide can proceed through either direct association reactions or multi-step mechanisms involving transient silicon dioxide intermediates [21] [34]. The relative importance of these pathways depends on the specific reaction conditions and the presence of stabilizing environments [21] [24].

    Molecular dynamics simulations have provided additional insights into the dynamical aspects of silicon trioxide formation [23] [34]. These calculations demonstrate that the reaction proceeds through non-adiabatic pathways involving intersystem crossings between different electronic states [22] [34]. The resulting product distributions reflect the competition between various reaction channels accessible under the prevailing conditions [22] [34].

    Vibrational Spectroscopic Predictions

    Theoretical calculations have been instrumental in predicting the vibrational spectroscopic signatures of silicon trioxide radical anions [17] [20]. Table 1 presents the fundamental vibrational frequencies calculated using density functional theory methods:

    ModeSymmetryFrequency (cm⁻¹)Intensity (km/mol)Description
    ν₁ (a₁)a₁836.2352Silicon-oxygen symmetric stretch
    ν₂ (b₂)b₂1245.61287Silicon-oxygen antisymmetric stretch
    ν₃ (a₁)a₁497.0189Oxygen-silicon-oxygen symmetric bend
    ν₄ (b₁)b₁243.934Out-of-plane bend

    These computational predictions have been validated through comparison with experimental matrix isolation infrared spectroscopy data [36] [45]. The antisymmetric stretching mode at approximately 1245 centimeters⁻¹ exhibits the highest intensity and serves as a diagnostic signature for the presence of silicon trioxide radical anions [17].

    Anharmonic vibrational frequency calculations have provided refined predictions that account for vibrational coupling effects [20]. These studies demonstrate that anharmonic corrections shift the fundamental frequencies by less than 10 wavenumbers compared to scaled harmonic models, validating the accuracy of the computational approach [20].

    Ion Pairing Effects and Solvent Dependency in Solution Synthesis

    The stability and reactivity of silicon trioxide radical anions in solution environments are profoundly influenced by ion pairing effects and solvent properties [26] [31]. Understanding these interactions is crucial for developing effective solution-phase synthesis strategies and predicting the behavior of the species under various chemical conditions.

    Counterion Effects on Stability

    Ion pairing with various counterions significantly affects the stability of silicon trioxide radical anions in solution [26] [29]. Strong electrostatic interactions with smaller cations such as lithium result in reduced stability by localizing electron density on the radical center, thereby accelerating degradation processes [26]. Experimental studies in acetonitrile have demonstrated that lithium pairing shortens the radical half-life to approximately 45-52 hours .

    In contrast, bulkier cations such as tetrabutylammonium provide enhanced stabilization through reduced electrostatic interactions [26]. The steric hindrance associated with these larger counterions prevents close approach to the radical center, thereby minimizing destabilizing effects [26]. Under these conditions, the half-life of silicon trioxide radical anions can exceed 700 hours in acetonitrile solution .

    Table 2 summarizes the ion pairing effects observed for different counterions:

    CounterionSolventHalf-life (hours)EffectMechanism
    LithiumAcetonitrile45-52DestabilizingLocalized electron density
    TetrabutylammoniumAcetonitrile>700StabilizingBulky cation reduces interaction

    The mechanism of ion pairing effects has been elucidated through computational studies that examine the electronic structure of ion-paired complexes [29] [31]. These calculations reveal that tight ion pairing leads to significant perturbation of the radical orbital, promoting decomposition pathways that are otherwise kinetically hindered [29] [31].

    Solvent Dependency and Stabilization

    The choice of solvent exerts a profound influence on the stability and reactivity of silicon trioxide radical anions [31] [52] [59]. Polar aprotic solvents such as acetonitrile generally provide better stabilization compared to protic solvents due to reduced hydrogen bonding interactions that could destabilize the radical center [31] [59].

    Molecular dynamics simulations of silicon trioxide species in various solvents have revealed the importance of specific solvation effects [59]. In acetonitrile, the polar nature of the solvent provides electrostatic stabilization while the aprotic character prevents unwanted protonation reactions [52] [59]. The linear structure of acetonitrile molecules allows for efficient packing around the silicon trioxide anion, creating a stabilizing solvation shell [59].

    Studies of silsesquioxane systems have demonstrated that solvent polarity affects the aggregation behavior of silicon-oxygen species [31]. Less polar environments promote stronger intermolecular hydrogen bonding, while polar solvents tend to disrupt these interactions and favor monomeric species [31]. This principle extends to silicon trioxide radical anions, where polar solvents help maintain the isolated radical character necessary for stability [31].

    Degradation Kinetics and Pathways

    The degradation kinetics of silicon trioxide radical anions follow near-exponential decay profiles, suggesting unimolecular decomposition mechanisms [58]. The rate of degradation depends critically on the solution environment, including pH, ionic strength, and the presence of reactive species [58].

    Proposed degradation pathways include disproportionation reactions leading to silicon dioxide and silicon monoxide products . Alternative mechanisms involve hydrolysis reactions in the presence of water molecules, resulting in the formation of silicate species and hydroxyl radicals [58]. The relative importance of these pathways varies with solution conditions and can be modulated through appropriate choice of solvents and additives [58].

    The pH dependence of degradation rates reflects the amphoteric character of silicon-oxygen bonds [58]. Under acidic conditions, protonation of oxygen centers can destabilize the radical, while basic conditions promote hydroxide attack on the silicon center [58]. Neutral pH environments generally provide optimal stability for silicon trioxide radical anions in aqueous systems [58].

    Solution Synthesis Optimization

    Optimization of solution-phase synthesis requires careful consideration of all factors affecting stability and reactivity [31] [58]. The selection of appropriate counterions and solvents represents a critical design consideration for achieving high yields and prolonged stability [26]. Bulky, non-coordinating counterions combined with polar aprotic solvents generally provide the most favorable conditions [26] [31].

    Temperature control also plays an important role in solution synthesis optimization [58]. Lower temperatures generally favor stability by reducing the thermal energy available for decomposition reactions [58]. However, excessively low temperatures may impede the formation reactions, requiring a balance between synthesis efficiency and product stability [58].

    The thermochemical properties of the silicon trioxide radical anion (SiO₃⁻) represent fundamental parameters for understanding its stability and reactivity in various environments. The standard enthalpy of formation in the gas phase has been determined through ion-molecule reaction studies coupled with mass spectrometry techniques [1]. The measured value of less than negative 665.26 kilojoules per mole indicates that this radical anion species is thermodynamically stable relative to its constituent elements [1].

    The molecular architecture of the silicon trioxide radical anion adopts a bent C₂ᵥ symmetry configuration, as confirmed through density functional theory calculations and matrix isolation infrared spectroscopy studies [2]. This geometric arrangement significantly influences the energetic parameters and overall stability of the radical anion. The molecular weight of 76.0842 grams per mole corresponds to the empirical formula O₃Si⁻, where the negative charge is delocalized across the oxygen framework [3].

    Vibrational frequency analysis reveals distinct energetic signatures that characterize the silicon trioxide radical anion. The most intense vibrational mode corresponds to the antisymmetric silicon-oxygen stretch at 1245.6 wavenumbers with an exceptionally high intensity of 1287 kilometers per mole . This mode dominates infrared spectral signatures in the 7.0 to 8.0 micrometer wavelength region, making it critical for spectroscopic identification . The symmetric silicon-oxygen stretch occurs at 836.2 wavenumbers with a moderate intensity of 352 kilometers per mole .

    ParameterValueMethod/SourceReference
    Enthalpy of Formation (gas phase) [1]<-665.26 kJ/molIon molecule reaction, mass spectrometryViggiano et al., 1982
    Molecular Weight [3]76.0842 g/molCalculated from atomic massesNIST Chemistry WebBook
    Formula [3]O₃Si⁻EmpiricalPubChem
    Symmetry [2]C₂ᵥQuantum chemical calculationsTremblay et al., 1996

    Bonding energetics within the silicon trioxide radical anion framework involve complex interactions between silicon and oxygen atoms. The silicon-oxygen bond dissociation energies are significantly influenced by the radical anion character, with theoretical calculations indicating substantial stabilization through electron delocalization [5]. Quantum chemical studies using high-level ab initio methods have demonstrated that the activation energy for bond cleavage processes ranges from approximately 163 to 624 kilojoules per mole, depending on the specific reaction pathway and environmental conditions [5] [6].

    Radical Decay Kinetics and Degradation Pathways

    The stability and degradation behavior of the silicon trioxide radical anion exhibit strong dependence on environmental parameters, particularly temperature and counterion interactions. Decay kinetics follow near-exponential trends, suggesting unimolecular decomposition mechanisms that are characteristic of radical anion species . The Arrhenius activation energy for thermal degradation has been determined to be approximately 45 kilojoules per mole, with decay acceleration occurring above temperatures of negative 20 degrees Celsius .

    Ion pairing effects dramatically influence the stability and half-life of the silicon trioxide radical anion in solution environments. In acetonitrile solvent systems, the presence of small cations such as lithium ions (Li⁺) results in strong electrostatic interactions that significantly reduce radical anion stability . These interactions localize electron density on the radical center, accelerating degradation pathways and reducing the half-life to approximately 45 to 52 hours . Conversely, larger organic cations such as tetrabutylammonium (NBu₄⁺) provide enhanced stabilization, extending the half-life to greater than 700 hours under comparable conditions .

    Degradation pathways for the silicon trioxide radical anion involve multiple mechanistic routes that depend on the specific chemical environment and reaction conditions. Primary decomposition mechanisms include disproportionation reactions where two radical anion species interact to produce stable neutral and anionic products [7]. Secondary pathways involve electron transfer processes to suitable acceptor molecules, resulting in the regeneration of neutral silicon trioxide and the formation of reduced products [7].

    ParameterValueConditionsReference
    Activation Energy (Ea) 45 kJ/molTemperature-dependent decayKinetic analysis
    Temperature Threshold >-20°CThermal degradation onsetTemperature study
    Ion Pairing Effect (Li⁺) 45-52 hours half-lifeAcetonitrile solutionIon pairing study
    Ion Pairing Effect (NBu₄⁺) >700 hours half-lifeAcetonitrile solutionIon pairing study
    Degradation Mechanism Unimolecular decompositionNear-exponential decayDegradation pathway analysis

    Temperature-dependent stability studies demonstrate that the silicon trioxide radical anion exhibits enhanced stability at reduced temperatures, with significant degradation occurring only above the threshold temperature of negative 20 degrees Celsius . This temperature dependence follows classical Arrhenius behavior, indicating that thermal activation is required to overcome the energy barrier for decomposition reactions .

    Solvent effects play a crucial role in determining the degradation kinetics and pathways of the silicon trioxide radical anion. Polar aprotic solvents such as acetonitrile provide stabilization through solvation of the radical anion while minimizing protic interactions that could lead to protonation and subsequent decomposition . The choice of counterion and solvent system therefore represents critical parameters for controlling the lifetime and reactivity of this radical anion species .

    Environmental Stability Under Atmospheric and Biological Conditions

    The environmental stability of the silicon trioxide radical anion under atmospheric and biological conditions presents complex behavior patterns that depend on multiple interdependent factors including atmospheric composition, humidity levels, temperature fluctuations, and the presence of reactive species. Atmospheric stability is primarily governed by interactions with oxygen molecules, water vapor, and trace atmospheric gases that can serve as electron acceptors or proton donors [8] [9].

    Under standard atmospheric conditions, the silicon trioxide radical anion exhibits limited stability due to the high reactivity of radical anion species with molecular oxygen [8]. The reaction with oxygen proceeds through electron transfer mechanisms, resulting in the formation of superoxide radical anions and neutral silicon trioxide [8]. The rate coefficient for this process has been measured at approximately 6.5 × 10⁻¹⁰ cubic centimeters per molecule per second at 298 Kelvin [8].

    Humidity effects significantly influence the stability of the silicon trioxide radical anion through multiple mechanistic pathways [9]. Water molecules can participate in protonation reactions, leading to the formation of hydroxylated silicon species and subsequent decomposition [9]. Additionally, water-assisted bond cleavage processes become favorable under high humidity conditions, with activation energies reduced to approximately 163 kilojoules per mole compared to 624 kilojoules per mole for unassisted cleavage [5] [6].

    Biological stability assessments reveal that the silicon trioxide radical anion exhibits moderate stability in physiological environments, though its lifetime is significantly reduced compared to non-biological systems [10]. The presence of biological reducing agents, transition metal ions, and enzymatic systems provides multiple pathways for radical anion decomposition [10]. Transition metal ions including iron, manganese, and copper can catalyze electron transfer reactions, leading to rapid degradation of the radical anion species [10].

    pH-dependent stability represents a critical factor in biological environments, where physiological pH ranges of 7.0 to 7.4 can influence the protonation state and overall stability of the silicon trioxide radical anion [10]. Under alkaline conditions, the radical anion exhibits enhanced stability due to reduced protonation tendencies, while acidic environments promote rapid decomposition through protonation and subsequent fragmentation pathways [10].

    Oxidative stress conditions commonly found in biological systems significantly impact the stability of the silicon trioxide radical anion [10]. The presence of reactive oxygen species including hydrogen peroxide, hydroxyl radicals, and superoxide anions creates a highly oxidizing environment that promotes rapid electron transfer from the radical anion [10]. These interactions not only lead to degradation of the silicon trioxide radical anion but also contribute to the generation of additional reactive species that can participate in secondary reactions [10].

    Temperature fluctuations typical of atmospheric and biological environments influence the stability through thermal activation of degradation pathways . Diurnal temperature variations and seasonal changes can significantly affect the lifetime of the radical anion, with higher temperatures promoting more rapid decomposition according to Arrhenius kinetics . In biological systems, the relatively constant temperature of 37 degrees Celsius provides moderate thermal activation that can accelerate certain degradation pathways compared to ambient environmental conditions .

    Dates

    Last modified: 02-18-2024

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